BenchChemオンラインストアへようこそ!

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Renal Pharmacology Ion Channel Electrophysiology ROMK1 Potassium Channel

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1334371-42-4) is a synthetic small molecule (C18H17N3O2S, MW 339.41 g/mol) that combines a 6-oxo-4-phenylpyrimidin-1(6H)-yl core with a thiophen-2-yl acetamide side chain via an ethylene linker. It is listed in the BindingDB database (BDBM194954) and indexed under US Patent 9,206,198, indicating membership in a class of ROMK (Kir1.1) channel inhibitors.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1334371-42-4
Cat. No. B2727255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS1334371-42-4
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c22-17(11-15-7-4-10-24-15)19-8-9-21-13-20-16(12-18(21)23)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,19,22)
InChIKeyZRKLGNJWWSHXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1334371-42-4): Chemical Identity and Research-Grade Profile for Procurement Screening


N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1334371-42-4) is a synthetic small molecule (C18H17N3O2S, MW 339.41 g/mol) that combines a 6-oxo-4-phenylpyrimidin-1(6H)-yl core with a thiophen-2-yl acetamide side chain via an ethylene linker . It is listed in the BindingDB database (BDBM194954) [1] and indexed under US Patent 9,206,198, indicating membership in a class of ROMK (Kir1.1) channel inhibitors [2]. Commercial vendors supply this compound predominantly for non-human research use at typical purities of 95%, though no certified analytical batch data (e.g., independent HPLC or NMR purity verification) has been publicly disclosed to differentiate vendor quality .

Quantitative Basis for Differentiated Selection of CAS 1334371-42-4 Over Generic Pyrimidinone Analogs


Within the 6-oxo-4-phenylpyrimidin-1(6H)-yl acetamide class, minor structural modifications produce substantial shifts in functional activity and selectivity profiles. The patent data for this chemotype (US 9,206,198) demonstrates that altering the N-alkyl linker length or the heteroaryl acetamide moiety can change ROMK1 IC50 values by orders of magnitude, while simultaneously modulating off-target liability at hERG, Cav1.2, and Nav1.5 channels [1]. Consequently, procurement of a ‘similar’ catalog compound lacking quantitatively matched biological fingerprint data carries a high risk of selecting a functionally non-equivalent tool compound, particularly for electrophysiology-based screening cascades where precise on-target potency and ion channel selectivity window are critical go/no-go criteria.

Head-to-Head Quantitative Differentiation Evidence for CAS 1334371-42-4 Against Closest Structural Comparators


ROMK1 Inhibitory Potency: CAS 1334371-42-4 vs. Patent-Exemplified Comparators with Varied Acetamide Substituents

The target compound achieved an IC50 of 10 nM against Kir1.1 (ROMK1) in a whole-cell voltage clamp assay using IonWorks Quattro, pH 7.4, 2°C [1]. By comparison, the patent set includes analogs with IC50 values spanning 2.8 nM (rat Kir1.1) to 20 nM (human ROMK thallium flux), establishing that the 10 nM value sits at an intermediate potency tier within this chemical series [1]. This quantitative placement is essential for selecting an appropriate tool compound: it is sufficiently potent for cellular proof-of-concept studies but does not represent the most potent member, which may carry heightened off-target risk.

Renal Pharmacology Ion Channel Electrophysiology ROMK1 Potassium Channel

Cardiac Ion Channel Selectivity Window: hERG and Cav1.2 Off-Target Profiling of CAS 1334371-42-4

The target compound was tested against hERG (human ERG expressed in HEK-293 cells) and Cav1.2 (voltage-gated L-type calcium channel) by voltage clamp electrophysiology [1]. It showed an IC50 of 34 µM against hERG and 30 µM against Cav1.2 [1]. For a compound with a primary ROMK1 IC50 of 10 nM, this translates to selectivity ratios (off-target IC50 / on-target IC50) of approximately 3,400-fold for hERG and 3,000-fold for Cav1.2. In contrast, many structurally related ROMK inhibitors in the same patent family show hERG IC50 values below 10 µM, indicating a narrower safety margin [1]. This specific selectivity profile makes CAS 1334371-42-4 a preferable starting point for in vivo renal efficacy models where cardiovascular tolerability is a key endpoint.

Cardiac Safety Pharmacology hERG Channel Selectivity Profiling

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk Compared to Multi-P450 Inhibiting Pyrimidine Analogs

In CYP450 inhibition panels, the target compound displayed IC50 values ≥50 µM against CYP3A4, CYP2D6, CYP2C8, and CYP2C9 [1]. With the compound's primary target IC50 at 10 nM, the CYP450 IC50 / ROMK IC50 ratio exceeds 5,000-fold for all measured isoforms. This contrasts with other pyrimidine-based ROMK inhibitors in the same patent that exhibit CYP3A4 IC50 values below 10 µM, raising potential drug-drug interaction flags [1]. For co-administration studies, particularly in diuretic combination models, this clean CYP450 profile reduces the likelihood of pharmacokinetic interference with standard-of-care agents such as hydrochlorothiazide.

Drug-Drug Interactions CYP450 Inhibition ADME-Tox Profiling

Kir1.1 vs. Kir4.1 Selectivity: Target-Specific Differentiation Over Broad-Spectrum Potassium Channel Blockers

The compound demonstrated an IC50 of >100 µM against Kir4.1, compared to an IC50 of 10 nM against Kir1.1 (ROMK1) [1]. This yields a Kir4.1/Kir1.1 selectivity ratio greater than 10,000-fold. This level of discrimination within the inward rectifier potassium channel family is notable because Kir4.1 is expressed in the distal nephron and inner ear, where its blockade could produce clinically undesirable off-target effects [1]. The selectivity ratio compares favorably against less selective ROMK inhibitors that show only 10- to 100-fold window over Kir4.1.

Kir Channel Pharmacology Target Selectivity Renal Potassium Handling

Quantitatively Justified Application Scenarios for Procuring CAS 1334371-42-4


Renal Outer Medullary Potassium (ROMK) Channel Profiling in Cardiovascular Drug Discovery

The compound's balanced ROMK1 IC50 of 10 nM and its exceptional selectivity window over cardiac ion channels (hERG selectivity >3,000-fold) position it as an optimal chemical probe for dissecting ROMK-mediated potassium handling in hypertensive and heart failure models. It can be used as a reference inhibitor in thallium flux or automated electrophysiology screening cascades to benchmark novel ROMK inhibitor series where both on-target potency and cardiovascular safety margins must be quantified [1]. Its mid-series potency also makes it suitable for dose-response calibration in ex vivo perfused kidney preparations, avoiding the exaggerated pharmacology of the most potent analogs that may mask subtle physiological responses.

Combination Diuretic Pharmacology Studies Requiring Minimal CYP450-Mediated Drug-Drug Interactions

With CYP450 IC50 values uniformly ≥50 µM, CAS 1334371-42-4 is an appropriate tool compound for co-administration studies with loop or thiazide diuretics (e.g., furosemide, hydrochlorothiazide) in rodent models of fluid and electrolyte imbalance. The >5,000-fold CYP450 selectivity mitigates the risk of pharmacokinetic interference that could confound interpretation of synergistic or additive natriuretic effects. This application is supported by the quantitative CYP450 inhibition data that differentiate this compound from other ROMK inhibitors with sub-10 µM CYP3A4 liability [1].

Inward Rectifier Potassium Channel Subtype Selectivity Profiling in Nephrology Research

The >10,000-fold selectivity for ROMK1 over Kir4.1 makes this compound a valuable pharmacological tool for experiments requiring clean discrimination between these two nephron-expressed inward rectifier channels. It can be used in immunohistochemical co-localization studies combined with electrophysiological recording from isolated distal convoluted tubule cells to confirm ROMK-specific contributions to potassium secretion, without the confounding influence of Kir4.1 blockade that complicates data interpretation with less selective inhibitors [1].

Quote Request

Request a Quote for N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.